molecular formula C11H16FN B3074632 N-butyl-4-fluoro-2-methylaniline CAS No. 1021080-26-1

N-butyl-4-fluoro-2-methylaniline

Cat. No. B3074632
CAS RN: 1021080-26-1
M. Wt: 181.25 g/mol
InChI Key: HUVNRJFPLGEVRH-UHFFFAOYSA-N
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Description

“N-butyl-4-fluoro-2-methylaniline” is a chemical compound with the CAS Number: 1021080-26-1 . It has a molecular weight of 181.25 . The IUPAC name for this compound is N-butyl-4-fluoro-2-methylaniline .


Molecular Structure Analysis

The InChI code for “N-butyl-4-fluoro-2-methylaniline” is 1S/C11H16FN/c1-3-4-7-13-11-6-5-10 (12)8-9 (11)2/h5-6,8,13H,3-4,7H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-butyl-4-fluoro-2-methylaniline” is a liquid at room temperature . It has a density of 1.126 g/mL at 25 °C . The refractive index is 1.537 . The boiling point is 90-92 °C at 16 mmHg .

Scientific Research Applications

  • Liver Microsomal Metabolism :

    • N-butyl-4-fluoro-2-methylaniline is studied for its metabolism in rat liver microsomes. It undergoes side-chain C-hydroxylation, forming metabolites like benzyl alcohols and benzaldehydes, and N-hydroxylation, resulting in hydroxylamines and nitroso derivatives. This research contributes to understanding the metabolic pathways of similar compounds in biological systems (Boeren et al., 1992).
  • Toxicity Assessment :

    • In environmental toxicology, N-butyl-4-fluoro-2-methylaniline is used in toxicity studies. For instance, its impact on earthworms (Eisenia veneta) was assessed, leading to the identification of novel endogenous biomarkers. This research aids in understanding the ecological effects of such compounds (Bundy et al., 2002).
  • Synthon Preparation :

    • In medicinal chemistry, N-butyl-4-fluoro-2-methylaniline derivatives, such as 4-fluoropyrrolidine derivatives, are used as synthons for dipeptidyl peptidase IV inhibitors, a class of medications used for treating type 2 diabetes. This research contributes to the development of new pharmaceutical compounds (Singh & Umemoto, 2011).
  • Catalysis Research :

    • N-butyl-4-fluoro-2-methylaniline-based compounds have been used in studies exploring catalysis. For example, fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes demonstrated high activity in catalyzing the formylation and methylation of amines, using CO2 as a C1 building block. This research has implications for green chemistry and sustainable industrial processes (Yang et al., 2015).

properties

IUPAC Name

N-butyl-4-fluoro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-3-4-7-13-11-6-5-10(12)8-9(11)2/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVNRJFPLGEVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-fluoro-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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